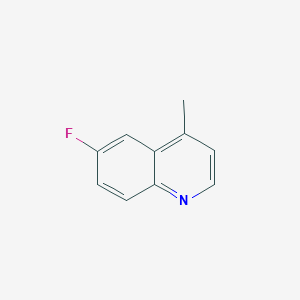

6-Fluoro-4-methylquinoline

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-fluoro-4-methylquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FN/c1-7-4-5-12-10-3-2-8(11)6-9(7)10/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGTFVZDPIQRVRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C=CC2=NC=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70577436 | |

| Record name | 6-Fluoro-4-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70577436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31598-65-9 | |

| Record name | 6-Fluoro-4-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70577436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Fluoro 4 Methylquinoline and Analogues

Classical Quinoline (B57606) Synthesis Adaptations

The synthesis of fluorinated methylquinolines often relies on the adaptation of well-established quinoline synthesis methods. jptcp.com These classical reactions, including the Skraup, Friedländer, Combes, Conrad-Limpach-Knorr, Doebner-Miller, and Pfitzinger reactions, provide the fundamental frameworks for constructing the quinoline core, which can be modified to incorporate specific substituents like fluorine and methyl groups. nih.govnih.govnih.gov

Skraup Synthesis Derivatives for Fluorinated Methylquinolines

The Skraup reaction, one of the oldest methods for quinoline synthesis, involves heating an aniline (B41778) derivative with glycerol (B35011), sulfuric acid, and an oxidizing agent. nih.govontosight.ai For the synthesis of fluorinated methylquinolines, a appropriately substituted fluoroaniline (B8554772) is used as the starting material. researchgate.net For instance, 4-fluoroaniline (B128567) can be reacted with glycerol in the presence of sulfuric acid to yield 6-fluoroquinoline (B108479).

A significant challenge in the Skraup synthesis is the harsh reaction conditions, which typically involve high temperatures (140–160°C) and strong acids, leading to potential side reactions and low yields. nih.gov The reaction proceeds via the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline. nih.gov Subsequent cyclization and oxidation yield the quinoline product. nih.gov The use of polyfluorinated anilines has been shown to be effective, as demonstrated in the synthesis of 5,6,7,8-tetrafluoro-4-methylquinoline from 2,3,4,5-tetrafluoroaniline (B1294667) and methyl vinyl ketone. researchgate.net

| Reactants | Reagents | Product | Key Features |

| 4-Fluoroaniline, Glycerol | H₂SO₄, Oxidant | 6-Fluoroquinoline | Classic approach, harsh conditions. |

| 3,5-Difluoroaniline, Acrolein | H₂SO₄ | 5,7-Difluoroquinoline | High yield synthesis. researchgate.net |

| 2,3,4,5-Tetrafluoroaniline, Methyl vinyl ketone | H₂SO₄ | 5,6,7,8-Tetrafluoro-4-methylquinoline | Effective for polyfluorinated substrates. researchgate.net |

Friedländer Synthesis Modifications for 6-Fluoro-4-methylquinoline Precursors

The Friedländer synthesis provides a versatile route to substituted quinolines through the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. researchgate.netjk-sci.com This method is particularly useful for preparing precursors to this compound. The reaction can be catalyzed by acids or bases and often proceeds under reflux conditions. jk-sci.com

For example, 6-fluoro-2-methylquinoline-4-carboxylic acid can be synthesized by reacting 4-fluoro-2-aminobenzaldehyde with pyruvic acid. The versatility of the Friedländer synthesis allows for the introduction of various substituents based on the choice of the carbonyl compound. researchgate.net Modifications to the classic procedure, such as using microwave irradiation or specific catalysts like copper oxide nanoparticles, have been developed to improve yields and reaction times. jk-sci.com

| o-Aminoaryl Precursor | Carbonyl Compound | Catalyst/Conditions | Product |

| 4-Fluoro-2-aminobenzaldehyde | Pyruvic acid | CuO NPs, 80–90°C | 6-Fluoro-2-methylquinoline-4-carboxylic acid |

| 2-Aminoaryl aldehyde/ketone | Ketone with α-methylene | Acid or Base, Reflux | Substituted Quinoline researchgate.netjk-sci.com |

| 2-Aminobenzyl alcohol | Ketone | Co@g-C₃N₄, 135°C | Substituted Quinoline |

Combes Quinoline Synthesis in Fluorinated Methylquinoline Context

The Combes quinoline synthesis involves the condensation of an aniline with a β-diketone under acidic conditions. wikipedia.org This method is distinct in its use of a β-diketone and is effective for producing 2,4-disubstituted quinolines. wikipedia.org The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes an acid-catalyzed ring closure. wikipedia.org

In the context of fluorinated methylquinolines, the regioselectivity of the Combes synthesis is a critical factor. The use of fluoroanilines can influence the final position of the substituents. It has been observed that when chloro- or fluoroanilines are used, the major product is often the 4-CF₃ regioisomer, indicating that electronic effects of the halogen substituent play a significant role in the cyclization step. wikipedia.org

| Aniline Derivative | β-Diketone | Catalyst | Key Observation |

| Fluoroaniline | Unspecified β-diketone | Acid (e.g., H₂SO₄) | Tends to form the 4-substituted regioisomer. wikipedia.org |

| Methoxy-substituted aniline | Unspecified β-diketone | Acid (e.g., H₂SO₄) | Favors the formation of 2-substituted quinolines. wikipedia.org |

Conrad-Limpach-Knorr Synthesis for Fluorinated Quinolinones

The Conrad-Limpach-Knorr synthesis is a method for producing quinolinones, which are tautomers of hydroxyquinolines. wikipedia.org The reaction involves the condensation of an aniline with a β-ketoester. wikipedia.orgquimicaorganica.org Depending on the reaction conditions, either a 4-quinolone or a 2-quinolone can be formed. quimicaorganica.org Heating the reactants at lower temperatures (around 100°C) in the presence of a strong acid typically yields a β-ketoanilide, which cyclizes to a 2-quinolone. mdpi.com Conversely, higher temperatures (around 250°C) favor the formation of a p-arylaminoacrylate intermediate, which cyclizes to a 4-quinolone. wikipedia.orgmdpi.com

This methodology has been successfully applied to the synthesis of fluorinated 4-hydroxyquinolinones. mdpi.com The use of an inert solvent can significantly improve the yield of the cyclization product. wikipedia.org

| Reactants | Conditions | Intermediate | Product |

| Aniline, β-ketoester | ~250°C | p-Arylaminoacrylate | 4-Quinolone wikipedia.orgmdpi.com |

| Aniline, β-ketoester | >100°C, Strong Acid | β-Ketoanilide | 2-Quinolone mdpi.com |

Doebner-Miller Reaction in Fluorinated Methylquinoline Synthesis

The Doebner-Miller reaction is a variation of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones to produce substituted quinolines. nih.govwikipedia.org This method is particularly well-suited for the synthesis of 2- and 4-substituted quinolines. nih.gov The reaction is typically catalyzed by Lewis or Brønsted acids. wikipedia.org

For the synthesis of fluorinated methylquinolines, a fluoroaniline is reacted with an α,β-unsaturated carbonyl compound. A key challenge is controlling the regioselectivity to ensure the fluorine is incorporated at the desired position, as competing reactions can lead to isomeric byproducts. The reaction mechanism is complex and is thought to involve the conjugate addition of the aniline to the α,β-unsaturated carbonyl, followed by cyclization and oxidation. wikipedia.org The use of a two-phase system has been shown to improve the synthesis of 2-methylquinoline (B7769805) derivatives by reducing the polymerization of the aldehyde. researchgate.net

| Aniline Derivative | Carbonyl Compound | Catalyst | Key Challenge |

| Fluorinated Aniline | α,β-Unsaturated Aldehyde/Ketone | Lewis or Brønsted Acid | Regioselectivity, potential for isomeric byproducts. wikipedia.org |

| Aniline | Crotonaldehyde | Acid | Formation of 2-methylquinoline. researchgate.net |

Pfitzinger Reaction for Quinoline-4-carboxylic Acid Derivatives

The Pfitzinger reaction is a method for synthesizing quinoline-4-carboxylic acids from the reaction of isatin (B1672199) (or its derivatives) with a carbonyl compound containing an α-methylene group under basic conditions. researchgate.netui.ac.id This reaction is highly valuable for producing quinoline derivatives with a carboxylic acid moiety at the 4-position, which can serve as a versatile handle for further functionalization. jocpr.comjocpr.com

In the synthesis of fluorinated quinoline-4-carboxylic acids, a fluorinated isatin can be used as a starting material. However, a significant challenge arises from the harsh basic and high-temperature conditions, which can lead to the displacement of the fluorine atom via a nucleophilic aromatic substitution (SNAr) mechanism. nih.gov This side reaction can compete with the desired cyclization, reducing the yield of the target fluorinated product. nih.gov Studies have shown that at temperatures above 50°C under basic conditions, fluorine displacement can occur rapidly. nih.gov

| Isatin Derivative | Carbonyl Compound | Conditions | Key Challenge/Observation |

| Isatin | Ketone with α-methylene | KOH, EtOH, Reflux | Forms quinoline-4-carboxylic acid. researchgate.netui.ac.id |

| Fluorinated Isatin | Ketone with α-methylene | Basic, High Temperature | Potential for fluorine displacement via SNAr. nih.gov |

| Isatin | Enaminone | Aqueous KOH or NaOH | Alternative to 1,3-dicarbonyl compounds. researchgate.net |

Niementowski Quinoline Synthesis in Fluorinated Analogues

The Niementowski quinoline synthesis involves the reaction of anthranilic acids with ketones or aldehydes to produce γ-hydroxyquinoline derivatives. wikipedia.org In 1894, Stefan Niementowski reported that heating anthranilic acid and acetophenone (B1666503) to 120–130 °C resulted in the formation of 2-phenyl-4-hydroxyquinoline. wikipedia.org The reaction is believed to proceed through the initial formation of a Schiff base, followed by intramolecular condensation and subsequent ring closure with the loss of water. wikipedia.org

While the high temperatures required for the traditional Niementowski reaction can limit its applicability, variations have been developed to improve its utility. wikipedia.org For instance, the addition of reagents like phosphorus oxychloride can facilitate the condensation under milder conditions. wikipedia.org This method is particularly relevant for the synthesis of fluorinated quinoline analogs, starting from the appropriately substituted fluoroanthranilic acid. The reaction of a fluorinated anthranilic acid with a suitable ketone, such as acetone, would be expected to yield a 6-fluoro-4-hydroxyquinoline (B1304773) derivative.

Gould-Jacobs Reaction for this compound Scaffolds

The Gould-Jacobs reaction provides a versatile route to quinolines, particularly 4-hydroxyquinoline (B1666331) derivatives, through a series of reactions. wikipedia.org The process commences with the condensation of an aniline with an alkoxymethylenemalonic ester or an acyl malonic ester to form an anilidomethylenemalonic ester. wikipedia.org This intermediate then undergoes a thermal 6-electron cyclization to yield a 4-hydroxy-3-carboalkoxyquinoline. wikipedia.org Subsequent saponification and decarboxylation afford the 4-hydroxyquinoline. wikipedia.org

This reaction is effective for anilines bearing electron-donating groups at the meta-position. wikipedia.org To synthesize a this compound scaffold, one would start with a 4-fluoroaniline derivative. The reaction with an appropriate malonic ester derivative, followed by cyclization, saponification, and decarboxylation, would lead to a 6-fluoro-4-hydroxyquinoline. Further chemical modifications would be necessary to introduce the methyl group at the 4-position, for instance, by conversion of the hydroxyl group to a leaving group followed by a coupling reaction. Microwave-assisted Gould-Jacobs reactions have been shown to significantly improve yields and shorten reaction times. ablelab.eu

| Reactants | Conditions | Product | Yield |

| Aniline, Diethyl ethoxymethylenemalonate | 250 °C, 10 min (Microwave) | Ethyl 4-hydroxyquinoline-3-carboxylate | 47% |

| Aniline, Diethyl ethoxymethylenemalonate | 300 °C, 5 min (Microwave) | Ethyl 4-hydroxyquinoline-3-carboxylate | 47% |

| Aniline, Diethyl ethoxymethylenemalonate | 300 °C, 10 min (Microwave) | Ethyl 4-hydroxyquinoline-3-carboxylate | 28% |

Table 1: Optimization of Gould-Jacobs Reaction using Microwave Heating. ablelab.eu

Povarov Reaction Applications

The Povarov reaction is a multicomponent reaction that typically involves the condensation of an aniline, an aldehyde, and an activated olefin to produce tetrahydroquinoline derivatives. ehu.es This formal [4+2] cycloaddition is a powerful tool for generating molecular diversity. acs.org While the classic Povarov reaction yields tetrahydroquinolines, modifications can lead to the formation of quinolines through subsequent oxidation of the tetrahydroquinoline nucleus. acs.org

A notable variation involves a molecular iodine-mediated formal [3+2+1] cycloaddition of methyl ketones, arylamines, and styrenes to directly synthesize substituted quinolines. nih.govorganic-chemistry.org This approach uniquely utilizes the methyl group of the ketone as a reactive component. The proposed mechanism involves a sequence of iodination, Kornblum oxidation, a Povarov-type cycloaddition, and finally aromatization. organic-chemistry.org This method demonstrates broad substrate compatibility, tolerating various functional groups on the aniline and ketone precursors, making it a viable route for the synthesis of functionalized this compound analogs. organic-chemistry.org

Modern Synthetic Strategies for this compound

Modern synthetic chemistry offers a range of powerful techniques for the efficient and selective synthesis and functionalization of heterocyclic compounds like this compound.

Palladium-Catalyzed Cross-Coupling Reactions for Functionalization

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net These reactions allow for the introduction of various functional groups onto the quinoline core with high efficiency and selectivity. For the functionalization of a pre-existing this compound scaffold, a common strategy involves the introduction of a halide (e.g., bromine or iodine) at a specific position, which can then participate in various palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination. nih.govnih.gov

For instance, a 6-fluoro-4-methyl-x-bromoquinoline could be coupled with an organoboron reagent (Suzuki-Miyaura coupling) to introduce a new aryl or alkyl group. nih.gov The choice of palladium catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. acs.org

| Reaction Type | Catalyst System | Reactants | Product |

| Suzuki-Miyaura | Pd(OAc)₂, PPh₃, Na₂CO₃ | Aryl halide, Arylboronic acid | Biaryl |

| Heck | Pd(OAc)₂, Ligand | Aryl halide, Alkene | Substituted alkene |

| Sonogashira | PdCl₂(PPh₃)₂, CuI | Aryl halide, Terminal alkyne | Arylalkyne |

| Buchwald-Hartwig | Pd₂(dba)₃, Ligand | Aryl halide, Amine | Arylamine |

Table 2: Common Palladium-Catalyzed Cross-Coupling Reactions. nih.govnih.gov

Iridium-Catalyzed Borylation of Fluoroquinolines

Iridium-catalyzed C-H borylation has emerged as a powerful method for the functionalization of heteroarenes. nih.gov This technique allows for the direct conversion of a C-H bond into a C-B bond, creating a versatile boronic ester intermediate without the need for a pre-installed leaving group. nih.gov The resulting organoboronate esters can then be used in a variety of subsequent transformations, including palladium-catalyzed cross-coupling reactions.

Specifically, the iridium-catalyzed C-H borylation of 6-fluoroquinolines has been successfully demonstrated. nih.govelsevierpure.comnih.gov Using a catalyst system such as [Ir(OMe)COD]₂ with a bidentate ligand like 4,4′-di-tert-butyl-2,2′-dipyridyl (dtbpy), 6-fluoroquinolines can be selectively borylated. nih.gov The resulting quinoline boronic esters are valuable intermediates for accessing a range of functionalized 6-fluoroquinoline derivatives. nih.govnih.gov For example, the borylated quinoline can be converted to the corresponding bromo- or iodo-quinoline, or undergo Suzuki-Miyaura coupling directly. nih.gov

| Substrate | Catalyst System | Reagent | Product | Yield |

| 4-Chloro-6-fluoro-2-methylquinoline (B103436) | [Ir(OMe)COD]₂, dtbpy | B₂pin₂ | Borylated 4-chloro-6-fluoro-2-methylquinoline | 98% (by ¹H NMR) |

| 6-Fluoro-4-methoxy-2-methylquinoline | [Ir(OMe)COD]₂, dtbpy | B₂pin₂ | Borylated 6-fluoro-4-methoxy-2-methylquinoline | Variable |

Table 3: Iridium-Catalyzed Borylation of 6-Fluoroquinoline Derivatives. nih.govacs.org

Metal-Free Approaches for this compound Synthesis

While metal-catalyzed reactions are powerful, the development of metal-free synthetic methods is an area of growing interest due to considerations of cost, toxicity, and sustainability. Several metal-free approaches for the synthesis and functionalization of quinolines have been reported.

One such approach involves the oxidative cycloisomerization of o-cinnamylanilines to produce polysubstituted quinolines. organic-chemistry.org This reaction can be mediated by a simple base like potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (B87167) (DMSO) as the oxidant at room temperature. organic-chemistry.org This method offers a broad substrate scope and good yields for the synthesis of 2-aryl-4-substituted quinolines. organic-chemistry.org

Another metal-free strategy involves the direct C-H functionalization of quinolines. For example, the iodination of 6-fluoroquinoline can be achieved using molecular iodine in the presence of an oxidizing agent like tert-butylhydroperoxide. rsc.org Furthermore, the chemoselective oxidation of 4-methylquinolines to quinoline-4-carbaldehydes can be accomplished using hypervalent iodine(III) reagents under metal-free conditions. researchgate.net There are also reports of organocatalytic methods for the synthesis of fluoroquinolones. chemicalbook.com Recently, a metal-free reaction of azaarenes with other molecules has been developed to produce CF3-tertiary alcohols. nih.gov

Microwave-Assisted Synthesis of this compound

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. mdpi.com The synthesis of quinoline derivatives, including this compound, can be significantly accelerated using microwave technology.

One notable application of microwave-assisted synthesis is in the cyclization step, a key process in forming the quinoline ring structure. For instance, the Skraup cyclization, a traditional method for quinoline synthesis, can be performed efficiently under microwave irradiation, reducing reaction times from hours to minutes. While specific examples detailing the microwave-assisted synthesis of this compound are not abundant in the provided results, the successful application of this technology to similar quinoline derivatives suggests its applicability. For example, the synthesis of 1-(6-Fluoro-4-methylquinolin-2-yl)propan-2-one involves a microwave-assisted cyclization. Another study reports the microwave-assisted synthesis of 6-fluoro-2-(1H)-quinolinone from 6-fluoroquinoline with a 92% yield in 30 minutes using a 300W microwave. google.com

The general advantages of microwave-assisted synthesis include:

Rapid Reaction Times: Microwave energy directly heats the reaction mixture, leading to a rapid increase in temperature and significantly shorter reaction times.

Improved Yields: The efficient heating can lead to higher product yields and reduced formation of byproducts.

Enhanced Purity: Faster reactions and fewer side products often result in a cleaner reaction mixture, simplifying purification.

| Reaction Type | Reactants | Conditions | Product | Yield | Reference |

| Cyclization | 6-fluoroquinoline, Ethyl chloroacetate, Water | 300W Microwave, 30 min | 6-fluoro-2-(1H)-quinolinone | 92% | google.com |

| Condensation | 6/8-methyl-2-(piperidin-1-yl)quinoline-3-carbaldehydes, Thiosemicarbazides | Microwave, 3-5 min | Quinoline thiosemicarbazones | Excellent | mdpi.com |

Green Chemistry Approaches in this compound Preparation

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org In the context of quinoline synthesis, this involves the use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions. acs.orggoogle.comgoogle.comresearchgate.net

One green approach involves the use of 'silferc' (silica-supported ferric chloride) as a catalyst in a one-pot synthesis of quinoline derivatives. google.comgoogle.com This method avoids the use of volatile organic solvents and offers a cleaner chemical process. google.comgoogle.com The reaction of anilines with methyl vinyl ketone in the presence of silferc and anhydrous zinc chloride provides a straightforward route to various quinoline derivatives. google.comgoogle.com For example, the synthesis of 8-fluoro-4-methylquinoline (B2535879) has been achieved using 2-fluoroaniline (B146934) under these conditions. google.com

The development of new synthetic methods using more efficient energy sources like microwave irradiation and less hazardous solvents aligns with the goals of green chemistry. acs.orgresearchgate.net Furthermore, the use of catalysts that can be easily separated and recycled contributes to the sustainability of the process. researchgate.net

Key aspects of green chemistry in quinoline synthesis include:

Use of Alternative Catalysts: Employing solid-supported or recyclable catalysts to minimize waste. google.comgoogle.com

Solvent-Free or Benign Solvents: Conducting reactions in the absence of harmful organic solvents or using greener alternatives like water. acs.orggoogle.comgoogle.com

Energy Efficiency: Utilizing methods like microwave irradiation to reduce energy consumption. acs.org

Synthesis of Key Precursors and Intermediates

The synthesis of this compound and its analogs often requires the preparation of specific precursors and intermediates. The following sections describe the synthesis of several important compounds in this class.

Synthesis of 4-Chloro-6-fluoro-2-methylquinoline

4-Chloro-6-fluoro-2-methylquinoline is a valuable intermediate for the synthesis of various functionalized quinolines. ontosight.ainih.gov A common method for its preparation involves the chlorination of 6-fluoro-2-methylquinolin-4(1H)-one. This reaction is typically carried out using a chlorinating agent such as phosphorus oxychloride (POCl₃). nih.gov

The general procedure involves heating a mixture of the quinolinone and phosphorus oxychloride. nih.gov For instance, a mixture of 6-fluoro-2-methylquinolin-4(1H)-one in phosphorus oxychloride is heated to 80°C for 1.5 hours. nih.gov After the reaction is complete, the excess POCl₃ is removed, and the residue is worked up to yield the desired 4-chloro-6-fluoro-2-methylquinoline in high yield (97-98%). nih.gov

| Starting Material | Reagent | Conditions | Product | Yield | Reference |

| 6-fluoro-2-methylquinolin-4(1H)-one | POCl₃ | 80°C, 1.5 h | 4-Chloro-6-fluoro-2-methylquinoline | 97-98% | nih.gov |

Synthesis of 6-Fluoro-2-methylquinolin-4(1H)-one

6-Fluoro-2-methylquinolin-4(1H)-one is a key precursor for the synthesis of 4-chloro-6-fluoro-2-methylquinoline and other derivatives. nih.gov This compound can be prepared from 4-fluoroaniline through a cyclization reaction. nih.gov The synthesis involves the condensation of 4-fluoroaniline with ethyl acetoacetate (B1235776) followed by thermal cyclization. nih.gov

In a typical procedure, 4-fluoroaniline is reacted with ethyl acetoacetate to form an intermediate, which is then heated in a high-boiling solvent like diphenyl ether at 250°C for a short period to effect cyclization. nih.gov This process yields 6-fluoro-2-methylquinolin-4(1H)-one. nih.govnih.gov

| Starting Material | Reagents | Conditions | Product | Yield | Reference |

| 4-fluoroaniline | Ethyl acetoacetate | 1. Condensation 2. Thermal cyclization in diphenyl ether at 250°C | 6-Fluoro-2-methylquinolin-4(1H)-one | 20% | nih.gov |

Preparation of 6-Fluoro-4-hydroxy-2-methylquinoline

6-Fluoro-4-hydroxy-2-methylquinoline is another important intermediate, valued for its potential in developing new therapeutic agents. chemimpex.comtandfonline.com This compound exists in tautomeric equilibrium with 6-fluoro-2-methylquinolin-4(1H)-one. The synthesis of 6-fluoro-4-hydroxy-2-quinolone derivatives can be achieved from the corresponding dianilides. researchgate.net

While specific details for the direct synthesis of 6-fluoro-4-hydroxy-2-methylquinoline were not extensively covered in the provided search results, the synthesis of its trifluoromethyl analog, 6-fluoro-4-hydroxy-2-(trifluoromethyl)quinoline, is known. ossila.com This suggests that similar methodologies could be applied. The hydroxyl group in these compounds can undergo various reactions, such as nucleophilic substitution, to create a diverse range of derivatives. ossila.com

| Property | Value | Reference |

| Melting Point | 273-277 °C | chemicalbook.comsigmaaldrich.com |

| Molecular Weight | 177.18 g/mol | tandfonline.comsigmaaldrich.com |

| Empirical Formula | C₁₀H₈FNO | sigmaaldrich.com |

Synthesis of Tetrahydroquinoline Analogues, e.g., (R)-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline

Tetrahydroquinolines are significant structural motifs found in many natural products and medicinal agents. iucr.org The synthesis of chiral tetrahydroquinoline analogs, such as (R)-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline, is of particular interest.

The racemic mixture of 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline (B30263) (FTHQ) can be synthesized and then resolved to obtain the individual enantiomers. researchgate.netsci-hub.st One method of resolution involves the formation of diastereomeric salts using a chiral resolving agent like O,O'-di-(4-toluoyl)-(2R,3R)-tartaric acid (DPTTA). researchgate.net The enantiomers can then be separated. Another approach involves the resolution of the N-phthaloyl derivative of the racemic mixture. researchgate.netsci-hub.st

A catalytic asymmetric synthesis has also been reported for tetrahydroquinoline derivatives, which can provide direct access to the enantiomerically enriched products. iucr.org

Regioselectivity and Stereoselectivity in this compound Synthesis

The precise control of substituent placement (regioselectivity) and spatial orientation (stereoselectivity) is a critical aspect of synthesizing this compound and its analogues. The biological activity of quinoline derivatives can be significantly altered by the position of the fluorine atom and the stereochemistry of any chiral centers. researchgate.net Methodologies for achieving this control often rely on the strategic selection of starting materials and the use of specific catalytic or resolution techniques.

A primary strategy for ensuring the regioselective placement of the fluorine atom at the C6 position of the quinoline core is to begin the synthesis with a precursor that already contains fluorine at the desired position. researchgate.net The use of 4-fluoroaniline as a starting material is a common and effective approach for the synthesis of 6-fluoroquinoline derivatives. researchgate.netmdpi.com Classical quinoline syntheses, such as the Skraup or Doebner-von Miller reactions, and their modern variations can be employed, where the aniline derivative dictates the substitution pattern on the benzene (B151609) portion of the resulting quinoline ring.

For instance, the reaction of 4-fluoroaniline with reagents that provide the three-carbon chain needed to form the pyridine (B92270) ring will reliably produce 6-fluoroquinoline scaffolds. researchgate.net A notable example is the environmentally friendly, Nafion-catalyzed synthesis of 2-ethyl-6-fluoro-3-methylquinoline, which proceeds with a high yield from 4-fluoroaniline and propionaldehyde (B47417) under microwave irradiation. mdpi.com This method highlights how the choice of the aniline precursor directly controls the regiochemical outcome.

Similarly, the Pfitzinger condensation reaction can be used to generate substituted quinoline carboxylic acids. nih.gov While this method was employed to create various analogues, the synthesis of C6-fluoro substituted compounds demonstrates the principle of using a pre-fluorinated starting block to achieve the desired regioselectivity. nih.gov

Another approach involves the modification of a pre-formed quinoline ring. However, direct fluorination can be challenging and may lead to mixtures of isomers. Therefore, building the ring from fluorinated precursors is generally preferred for regiocontrol. researchgate.net In some cases, protecting groups can direct the position of fluorination on a tetrahydroquinoline scaffold; for example, N-Boc protecting groups tend to favor the formation of 6-fluoro products during deoxyfluorination reactions.

The table below summarizes synthetic approaches that achieve regioselectivity in producing 6-fluoroquinoline analogues.

| Product | Key Starting Material | Reaction Type | Key Finding on Regioselectivity | Reference |

|---|---|---|---|---|

| 2-Ethyl-6-fluoro-3-methylquinoline | 4-Fluoroaniline | Nafion-catalyzed cyclization | The use of 4-fluoroaniline directly leads to the formation of the 6-fluoroquinoline isomer with high selectivity. | mdpi.com |

| 6-Fluoro- and 6,8-difluoro-4-methyl-2-(3-pyridinyl)-1,2,3,4-tetrahydroquinolines | 4-Fluoro- or 2,4-difluoroanilines | Multi-step synthesis | The substitution pattern of the starting aniline dictates the fluorination pattern of the final product. | researchgate.net |

| Methyl 2-(4-bromophenyl)-6-fluoro-3-methylquinoline-4-carboxylate | 5-Fluoro-isatin | Pfitzinger reaction | Starting with a 5-substituted isatin ensures the substituent is located at the C6 position of the final quinoline. | nih.gov |

| 6-Fluoro-1,2,3,4-tetrahydroquinolines | N-Boc-protected catecholamines | Cyclization followed by deoxyfluorination | The N-Boc protecting group directs fluorination preferentially to the 6-position. |

Stereoselectivity becomes a crucial consideration in the synthesis of hydrogenated analogues of this compound, such as 6-fluoro-4-methyl-1,2,3,4-tetrahydroquinoline, where chiral centers are present. The synthesis of specific stereoisomers is often necessary as different enantiomers or diastereomers can have distinct biological properties.

One effective method for achieving high stereoselectivity is through enzymatic resolution. For example, the synthesis of (R)-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline can be accomplished via the kinetic resolution of the racemic mixture. In this process, a monoamine oxidase (MAO) enzyme from Pseudomonas monteilii selectively oxidizes the undesired (S)-enantiomer, leaving the desired (R)-enantiomer in high purity.

Other stereoselective methods involve asymmetric synthesis, where chiral catalysts or auxiliaries guide the formation of a specific stereoisomer. While not specifically detailed for this compound in the provided context, general methodologies for the stereoselective synthesis of substituted tetrahydroquinolines are well-established and applicable. ucl.ac.ukresearchgate.net These include cascade reactions, such as a conjugate addition nitro-Mannich reaction, which can produce highly substituted tetrahydroquinolines with excellent diastereoselectivity. ucl.ac.uk Another approach involves a Lewis acid-catalyzed domino ring-opening cyclization of activated aziridines with N-propargylanilines, which can yield hexahydroimidazo[1,2-a]quinolines with exceptional diastereoselectivity and enantiospecificity. researchgate.net Such strategies could potentially be adapted for the stereocontrolled synthesis of this compound analogues.

The table below provides examples of stereoselective synthesis relevant to quinoline structures.

| Product Type | Method | Key Finding on Stereoselectivity | Reference |

|---|---|---|---|

| (R)-6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline | Enzymatic kinetic resolution | Monoamine oxidase (MAO) selectively oxidizes the (S)-enantiomer, yielding the (R)-enantiomer. | |

| cis,cis-2,3,4-Substituted tetrahydroquinolines | Conjugate addition nitro-Mannich reaction | The cyclization proceeds with high diastereoselectivity to give the cis,cis-isomer. | ucl.ac.uk |

| 1,2,3,3a,4,5-Hexahydroimidazo[1,2-a]quinolines | Domino ring-opening cyclization (DROC) | Achieves excellent stereoselectivity (dr up to 94:6, ee up to >99%) through a catalyzed cascade reaction. | researchgate.net |

| trans-fused 3-Substituted octahydrobenzo[g]quinolines | Diastereoselective reduction of a cyclic enamine | A diastereodivergent reduction process allows for the preparation of specific trans-fused stereoisomers. | acs.org |

Advanced Spectroscopic Characterization and Computational Studies of 6 Fluoro 4 Methylquinoline

Quantum Chemical Calculations

Quantum chemical methods are employed to model the geometric and electronic properties of molecules with high accuracy. These calculations are fundamental to predicting spectroscopic characteristics and reactivity.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For the related compound 6-fluoro-4-hydroxy-2-methylquinoline (6-FHMQ), DFT studies have been performed to optimize its ground state structure. tandfonline.com These calculations typically utilize the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional combined with a basis set such as 6–311 + G (2d, p). tandfonline.com This level of theory has been shown to provide a reliable prediction of molecular geometries and vibrational frequencies. nih.gov The optimized structure from DFT calculations serves as the foundation for further analyses, including the prediction of spectroscopic properties and electronic behavior. tandfonline.com

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to predict electronic excitation energies and simulate UV-Visible absorption spectra. researchgate.netcnr.it For 6-fluoro-4-hydroxy-2-methylquinoline (6-FHMQ), TD-DFT calculations have been performed, often using the same B3LYP functional and 6–311 + G (2d, p) basis set, and incorporating a solvent model like the Conductor-like Polarizable Continuum Model (CPCM) to simulate conditions in a solvent such as water. tandfonline.com

Experimental UV-Vis analysis of 6-FHMQ in water revealed five electronic transitions, which are attributed to π → π* and n → π* transitions within the molecule's conjugated system. tandfonline.com Theoretical TD-DFT calculations for the same molecule in a water phase predicted three absorption bands. tandfonline.com

| Method | Wavelength (nm) | Excitation Energy (eV) |

|---|---|---|

| Experimental | 220, 234, 291, 318, 329 | 5.63, 5.29, 4.26, 3.90, 3.76 |

| TD-DFT (in water) | 291, 272, 265 | N/A |

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial in determining the electronic properties and chemical reactivity of a molecule. researchgate.netwikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter for assessing molecular stability and electrical transport properties. wikipedia.orgemerginginvestigators.org

A smaller HOMO-LUMO gap generally indicates higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. wikipedia.orgscirp.org This energy gap is instrumental in explaining charge transfer within the molecule. tandfonline.comscirp.org For 6-fluoro-4-hydroxy-2-methylquinoline, the energy separation between its HOMO and LUMO levels suggests an efficient potential for energy transfer. tandfonline.com For many nitrogen-based drug compounds, a HOMO-LUMO energy gap in the range of 3.5-4.5 eV is considered indicative of proper stability and reactivity. emerginginvestigators.org

| Property | Description | Significance |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the molecule's ability to donate electrons (ionization potential). emerginginvestigators.org |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the molecule's ability to accept electrons (electron affinity). |

| Energy Gap (ΔE) | The energy difference between LUMO and HOMO. | Indicates chemical reactivity, kinetic stability, and electron conductivity. emerginginvestigators.org |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.netchemrxiv.org The MEP map is plotted on the electron density surface, using a color scale to represent different potential values. chemrxiv.orgwolfram.com

Red/Yellow regions indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. tandfonline.comresearchgate.net

Blue regions represent positive electrostatic potential, which is electron-poor, indicating favorable sites for nucleophilic attack. tandfonline.comresearchgate.net

Green regions signify neutral or near-zero potential. tandfonline.com

For 6-fluoro-4-hydroxy-2-methylquinoline, an MEP analysis was performed using results from DFT/B3LYP calculations. tandfonline.com The MEP scale for this compound was found to range from -8.872e-2 (deep red) to +8.872e-2 (deep blue), providing a clear map of its reactive sites and intermolecular interaction potential. tandfonline.com

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by translating the complex molecular wavefunctions into a localized Lewis structure representation. wikipedia.org This method analyzes intramolecular interactions, such as hyperconjugation and charge delocalization, by examining the interactions between filled "donor" NBOs (bonding or lone pair orbitals) and empty "acceptor" NBOs (antibonding orbitals). wikipedia.orgwisc.edu

The stabilization energy E(2) associated with these donor-acceptor interactions quantifies the extent of intramolecular charge transfer (ICT) and delocalization. wisc.eduresearchgate.net A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule. wisc.edu NBO analysis for 6-fluoro-4-hydroxy-2-methylquinoline was conducted to understand its electronic structure and the stability arising from these internal delocalization effects. tandfonline.com

Molecular Dynamics and Docking Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict how a small molecule (ligand) interacts with a macromolecular target, such as a protein or enzyme. nih.gov

Molecular Docking predicts the preferred orientation and binding affinity of a ligand when it binds to a receptor. researchgate.net Studies on quinoline (B57606) derivatives have demonstrated their potential to interact with various biological targets. For instance, 6-fluoro-4-hydroxy-2-methylquinoline showed a strong molecular docking affinity of -6.67 kcal/mol with Human Serum Albumin (HSA). tandfonline.com Other 2,4-disubstituted 6-fluoroquinolines have been docked with Plasmodium falciparum translation elongation factor 2 (PfeEF2), exhibiting binding affinities ranging from -8.200 to -10.700 kcal/mol. nih.gov These in silico studies help identify potential drug candidates and understand their mechanism of action at a molecular level. nih.govresearchgate.net

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of the ligand-receptor complex over time. nih.govchemrxiv.org An MD simulation can confirm the stability of the binding pose predicted by docking. nih.gov For a series of phenylhydrazono phenoxyquinoline derivatives, MD simulations indicated stable binding to the α-amylase enzyme, supporting the docking results. nih.gov These simulations are crucial for validating the interactions and assessing the stability of the complex in a dynamic, solvated environment. nih.gov

| Compound/Derivative Class | Biological Target | Reported Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| 6-Fluoro-4-hydroxy-2-methylquinoline | Human Serum Albumin (HSA) | -6.67 | tandfonline.com |

| 2,4-disubstituted 6-fluoroquinolines | Plasmodium falciparum elongation factor 2 (PfeEF2) | -8.200 to -10.700 | nih.gov |

| Fluoroquinolines (general) | Human Topoisomerase IIα/β | Up to -10.78 | researchgate.net |

Molecular Docking with Biological Targets (e.g., Human Serum Albumin)

Molecular docking simulations are a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this is often used to predict the interaction between a small molecule ligand and a protein receptor.

Human Serum Albumin (HSA) is the most abundant protein in human blood plasma and plays a crucial role in the transport of various endogenous and exogenous substances, including drugs. biorxiv.org The binding of drug candidates to HSA is a critical factor in their pharmacokinetic profile, affecting their distribution, metabolism, and efficacy. biorxiv.orgnih.gov

Docking studies of quinoline derivatives with HSA have shown that these compounds often bind to specific sites on the protein, most notably Sudlow's sites I and II, which are located in subdomains IIA and IIIA, respectively. biorxiv.orgswu.ac.th For instance, molecular docking has been used to investigate the interaction between 2,4-disubstituted 6-fluoroquinolines and a homology-modeled Plasmodium falciparum translation elongation factor 2 (PfeEF2), revealing stable complex formation with binding affinities ranging from -8.200 to -10.700 kcal/mol. nih.gov Similarly, studies on the interaction of quinoline yellow with HSA have shown that the compound binds to subdomain IIA of the protein. nih.gov These computational predictions are often corroborated by experimental data from techniques such as fluorescence spectroscopy and circular dichroism. nih.govnih.gov

| Compound | Protein Target | Binding Affinity (kcal/mol) |

|---|---|---|

| 2,4-disubstituted 6-fluoroquinolines | PfeEF2 | -8.200 to -10.700 nih.gov |

| Quinoline-4-carboxamide (DDD107498) | PfeEF2 | -8.100 nih.gov |

Protein-Ligand Interaction Mechanisms

The binding of a ligand, such as a 6-fluoroquinoline (B108479) derivative, to a protein is governed by a variety of non-covalent interactions. These interactions, though individually weak, collectively contribute to the stability of the protein-ligand complex. The primary forces involved include:

Hydrophobic Interactions: These interactions are crucial for the binding of nonpolar molecules or nonpolar parts of molecules in an aqueous environment. The hydrophobic pockets within proteins, such as those in HSA, readily accommodate hydrophobic ligands. biorxiv.orgnih.gov

Hydrogen Bonding: Hydrogen bonds are formed between a hydrogen atom covalently bonded to a highly electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. These are highly directional interactions that play a significant role in the specificity of ligand binding. nih.govnih.gov

Van der Waals Forces: These are weak, short-range electrostatic interactions between uncharged molecules. They arise from the temporary fluctuations in the electron distribution within atoms and molecules. nih.gov

Electrostatic Interactions: These occur between charged or polar molecules. The distribution of charges on the surface of both the ligand and the protein binding site dictates the nature of these interactions.

Computational Approaches in Drug Discovery and Molecular Design

Computational methods are indispensable tools in modern drug discovery and development. They are employed at various stages, from target identification and validation to lead optimization and preclinical studies. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new, unsynthesized compounds and to guide the design of more potent analogs. For 2,4-disubstituted 6-fluoroquinolines, a robust QSAR model was developed that linked their chemical structures to their antiplasmodial activities. nih.gov The model, which had a high predictive squared correlation coefficient (R²pred) of 0.901, identified key physicochemical properties that influence the compounds' activity. nih.gov

Molecular Docking: As discussed earlier, molecular docking is used to predict the binding mode and affinity of a ligand to a receptor. nih.govresearchgate.net This information is invaluable for understanding the mechanism of action of a drug and for designing molecules with improved binding characteristics.

ADMET Prediction: A significant challenge in drug development is ensuring that a compound has favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. Computational models are widely used to predict these properties early in the discovery process, helping to reduce the attrition rate of drug candidates. nih.gov

Advanced Spectroscopic Techniques

UV-Vis Spectroscopy and Solvatochromic Effects of 6-Fluoro-4-hydroxy-2-methylquinoline

UV-Vis spectroscopy is a technique that measures the absorption of ultraviolet and visible light by a molecule. The absorption of light promotes an electron from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorption (λmax) is characteristic of the molecule's electronic structure.

Solvatochromism is the phenomenon where the color of a solution changes with the polarity of the solvent. This change is reflected in the UV-Vis absorption spectrum as a shift in the λmax. A shift to a longer wavelength (red shift or bathochromic shift) indicates that the excited state is more stabilized by the solvent than the ground state, while a shift to a shorter wavelength (blue shift or hypsochromic shift) suggests the ground state is more stabilized. mdpi.com

Studies on hydroxyquinoline derivatives have shown that their absorption spectra are sensitive to the solvent environment. researchgate.net This solvatochromic behavior can be used to probe the nature of solute-solvent interactions and to estimate the change in dipole moment of the molecule upon electronic excitation. researchgate.net

| Solvent | λmax (nm) |

|---|---|

| Toluene | 351 mdpi.com |

| 1-Propanol | 374 mdpi.com |

Spectrofluorometry and Fluorescence Quenching Studies

Spectrofluorometry is a highly sensitive technique that measures the fluorescence emission of a molecule. When a molecule absorbs light, it is excited to a higher electronic state. It can then return to the ground state by emitting a photon, a process known as fluorescence.

Fluorescence quenching is the decrease in fluorescence intensity due to the presence of another substance, known as a quencher. mdpi.com Quenching can occur through various mechanisms, including collisional (dynamic) quenching and static quenching (formation of a non-fluorescent complex). mdpi.com

Fluorescence quenching studies are widely used to investigate the binding of small molecules to proteins. nih.gov The intrinsic fluorescence of proteins, often due to tryptophan residues, can be quenched upon ligand binding. The extent of quenching can be used to determine binding constants and the number of binding sites. The Stern-Volmer equation is often used to analyze the quenching data and to distinguish between different quenching mechanisms. mdpi.com

Time-Correlated Single Photon Counting (TCSPC) for Lifetime Decay

Time-Correlated Single Photon Counting (TCSPC) is a powerful technique for measuring the fluorescence lifetime of a molecule, which is the average time it spends in the excited state before returning to the ground state. photon-force.comedinst.com The technique involves repeatedly exciting a sample with short pulses of light and measuring the arrival time of the emitted photons relative to the excitation pulse. photon-force.comedinst.com By building a histogram of these arrival times, the exponential decay of the fluorescence can be determined with high precision, often on the picosecond timescale. photon-force.comedinst.com

TCSPC is particularly useful in conjunction with fluorescence quenching studies. mdpi.com By measuring the fluorescence lifetime in the absence and presence of a quencher, it is possible to definitively distinguish between static and dynamic quenching. In dynamic quenching, the fluorescence lifetime decreases in the presence of the quencher, whereas in static quenching, the lifetime remains unchanged. mdpi.com

Forster Resonance Energy Transfer (FRET) Theory in Molecular Interactions

Forster Resonance Energy Transfer (FRET) is a non-radiative process where an excited donor fluorophore transfers energy to a nearby acceptor molecule through long-range dipole-dipole interactions. mdpi.comwikipedia.orgresearchgate.net The efficiency of this energy transfer is acutely sensitive to the distance between the donor and acceptor, varying inversely with the sixth power of their separation. mdpi.comiipseries.org This strong distance dependence makes FRET a powerful tool for studying molecular interactions and measuring distances on a nanometer scale, typically in the range of 1-10 nm. wikipedia.orgiipseries.org

For FRET to occur, two primary conditions must be met: the donor and acceptor molecules must be in close proximity, and the emission spectrum of the donor must overlap with the absorption spectrum of the acceptor. wikipedia.org The process results in a decrease (quenching) of the donor's fluorescence intensity and a reduction in its fluorescence lifetime, while often increasing the fluorescence emission of the acceptor (sensitized emission). mdpi.comiipseries.org

While direct FRET studies on 6-Fluoro-4-methylquinoline are not extensively detailed in the available literature, research on structurally analogous compounds provides significant insights into its potential behavior in molecular interaction studies. A notable study investigated the interaction between the closely related fluorophore, 6-fluoro,4-hydroxy,2-methylquinoline (B7769805) (6-FHMQ), and titanium oxide nanoparticles (TiO2 NPs). nih.gov In this research, FRET theory was applied to analyze the fluorescence quenching of 6-FHMQ in the presence of the nanoparticles. nih.gov The analysis determined that the distance between the 6-FHMQ fluorophore (acting as the donor) and the TiO2 nanoparticle surface (acting as the acceptor) was less than 70 Å (7 nm). nih.gov This finding confirmed that the quenching mechanism was facilitated by energy transfer over a short distance, demonstrating the utility of the 6-fluoroquinoline scaffold in FRET-based analyses of molecular proximity. nih.gov Such studies underscore the potential of this compound to serve as a fluorescent probe in biophysical and material science investigations, where its specific fluorescence properties could be harnessed to report on binding events or conformational changes in complex systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For fluorinated compounds like this compound, multinuclear NMR, including ¹H, ¹³C, and ¹⁹F nuclei, offers a comprehensive characterization.

¹H NMR Spectroscopy In the proton (¹H) NMR spectrum of this compound, distinct signals are expected for the aromatic protons and the methyl group protons. The protons on the quinoline ring system will appear in the aromatic region (typically δ 7.0-9.0 ppm). Their precise chemical shifts and splitting patterns (multiplicity) are influenced by their position relative to the nitrogen atom, the fluorine atom, and the methyl group. The fluorine atom, being highly electronegative, will exert a significant electronic effect, and through-bond scalar couplings (J-couplings) between fluorine and nearby protons (³JHF and ⁴JHF) are expected, leading to further splitting of the proton signals. The methyl group protons at the C4 position would likely appear as a singlet or a narrow doublet (due to long-range coupling) in the upfield region (around δ 2.5-3.0 ppm).

¹³C NMR Spectroscopy The carbon-13 (¹³C) NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum for this compound would show ten distinct signals corresponding to the ten carbon atoms of the quinoline core and the methyl group. The chemical shifts of the aromatic carbons are influenced by the nitrogen and fluorine substituents. The carbon atom directly bonded to the fluorine (C6) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), typically observed as a doublet. Other carbons in the vicinity will also show smaller two-, three-, and four-bond couplings (²JCF, ³JCF, ⁴JCF), which are valuable for unambiguous signal assignment.

¹⁹F NMR Spectroscopy Fluorine-19 (¹⁹F) NMR is particularly informative for fluorinated organic compounds due to its 100% natural abundance, high sensitivity, and wide range of chemical shifts. The ¹⁹F NMR spectrum of this compound is expected to show a single signal for the fluorine atom at the C6 position. The chemical shift of this signal is indicative of the electronic environment around the fluorine atom. Furthermore, this signal will be split into a multiplet due to couplings with neighboring aromatic protons, primarily H5 and H7. These ¹H-¹⁹F coupling constants provide crucial structural information.

Predicted NMR Data While specific experimental research detailing the complete NMR characterization of this compound is not readily found in the surveyed literature, computational methods provide reliable predictions for spectral data. The following tables present the predicted chemical shifts for ¹H, ¹³C, and ¹⁹F NMR, which serve as a guide for the expected experimental values.

Predicted ¹H NMR Chemical Shifts for this compound (Predicted data; solvent effects not included)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity (Expected) |

|---|---|---|

| H2 | 8.65 | d |

| H3 | 7.25 | d |

| H5 | 7.80 | dd |

| H7 | 7.45 | dd |

| H8 | 8.05 | dd |

Predicted ¹³C NMR Chemical Shifts for this compound (Predicted data; solvent effects not included)

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C2 | 150.5 |

| C3 | 122.0 |

| C4 | 145.0 |

| C4a | 126.5 |

| C5 | 125.0 |

| C6 | 160.0 (d, ¹JCF ≈ 250 Hz) |

| C7 | 112.0 |

| C8 | 130.0 |

| C8a | 147.0 |

Predicted ¹⁹F NMR Chemical Shift for this compound (Predicted data; referenced to CFCl₃; solvent effects not included)

| Fluorine Atom | Predicted Chemical Shift (ppm) | Multiplicity (Expected) |

|---|

Advanced Applications and Future Research Directions

Materials Science Applications

The unique electronic and photophysical properties of fluorinated quinoline (B57606) derivatives make them attractive candidates for development in advanced materials. Research into related compounds suggests potential pathways for the application of 6-Fluoro-4-methylquinoline in optoelectronic devices.

Potential in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaic Cells

Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaic (OPV) cells are technologies reliant on organic materials capable of efficient charge transport and light emission or absorption. Quinoline derivatives are actively investigated for these purposes. For instance, certain quinoline-based materials are explored as components in OPV and OLED polymers. ossila.com The fluorine and methyl substitutions on the this compound ring can modulate the electronic properties, such as the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). This tuning is critical for optimizing the performance of OLEDs and OPVs, suggesting that this compound could serve as a valuable building block for designing new, efficient materials for these applications.

Nonlinear Optical (NLO) Applications

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, a property crucial for technologies like optical switching and frequency conversion in lasers. youtube.comjhuapl.edu Organic molecules are of significant interest for NLO applications due to their potential for high performance and the ability to be modified through "molecular engineering" to enhance specific properties. jhuapl.edu Materials with NLO properties respond to high-intensity light, such as that from lasers, by generating light at new frequencies (e.g., second-harmonic generation) or changing their refractive index. youtube.comuokerbala.edu.iq The NLO response of a molecule is related to its structure, particularly the presence of electron-donating and electron-withdrawing groups connected by a conjugated system. The this compound structure, with its aromatic system and electron-withdrawing fluorine atom, provides a foundational scaffold that could be further functionalized to create potent NLO materials.

Fluorescent Probes and Biological Imaging

Fluorescence imaging is a powerful, non-invasive technique used to visualize biological processes at the molecular level in living systems. nih.govcrimsonpublishers.com The development of effective fluorescent probes, which can selectively bind to and illuminate specific targets within cells, is a key area of research. nih.govcrimsonpublishers.com Quinoline-based scaffolds are widely explored for creating such probes due to their inherent fluorescence properties and versatile biological activity. crimsonpublishers.comcrimsonpublishers.com

Derivatives of this compound have shown particular promise in this area. For example, both 6-Fluoro-4-hydroxy-2-methylquinoline and 6-Fluoro-4-hydroxyquinoline (B1304773) are utilized in the development of fluorescent probes for biological imaging, helping researchers to visualize various cellular processes. chemimpex.comchemimpex.com The design of these probes often relies on mechanisms like Photo-induced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT) to produce a fluorescent signal upon binding to a target. nih.gov The favorable photophysical properties of the fluorinated quinoline core make it an excellent platform for designing next-generation probes for tracking biomolecules, detecting metal ions, or imaging specific organelles within cells. crimsonpublishers.com

Agricultural Chemistry Applications (e.g., Crop Protection Agents)

In agricultural science, the development of effective and environmentally benign crop protection agents is essential for ensuring food security. Quinoline derivatives have found utility in this sector as key components in agrochemical formulations. chemimpex.com The fluorine atom in many modern agrochemicals is known to enhance biological activity.

Research has demonstrated that derivatives of this compound serve as important intermediates in the synthesis of crop protection agents. chemimpex.com Specifically, 6-Fluoro-4-hydroxy-2-methylquinoline is used to develop effective herbicides and fungicides. chemimpex.com Similarly, 6-Fluoro-4-hydroxyquinoline is noted for its effectiveness against a broad spectrum of pathogens, making it a valuable ingredient in agricultural products. chemimpex.com These findings highlight the potential of the 6-fluoroquinoline (B108479) scaffold as a basis for creating new, potent agents to protect crops from weeds and disease.

Novel Therapeutic Agent Design

The quinoline ring is considered a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs. The 4-aminoquinoline (B48711) skeleton, in particular, is a promising nucleus for the development of antitumor agents. nih.gov The introduction of fluorine can enhance metabolic stability and binding affinity, making fluorinated quinolines highly valuable in drug discovery. Various derivatives of this compound are being investigated for a range of therapeutic applications.

For instance, 6-Fluoro-4-hydroxy-2-methylquinoline is explored for creating antimicrobial and anti-inflammatory agents. chemimpex.com Other related compounds are being developed as anti-infective, anti-cancer, antitubercular, and antiplasmodial (antimalarial) drugs. ossila.comchemimpex.com The compound 4-chloro-6-fluoro-2-methylquinoline (B103436) serves as a key intermediate in the synthesis of novel compounds with antiproliferative activity. nih.gov This body of research underscores the significant potential of the this compound core structure in designing new therapeutic agents targeting a wide array of diseases.

| 6-Fluoroquinoline Derivative | Therapeutic Area of Investigation | Reference |

|---|---|---|

| 6-Fluoro-4-hydroxy-2-methylquinoline | Antimicrobial, Anti-inflammatory | chemimpex.com |

| 6-Fluoro-4-hydroxyquinoline | Anti-infective, Anti-cancer | chemimpex.com |

| 4-chloro-6-fluoro-2-methylquinoline | Antiproliferative (Anti-cancer) | nih.gov |

| 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline | Antitubercular, Antiplasmodial (Antimalarial) | ossila.com |

Strategies for Overcoming Drug Resistance

The emergence of drug resistance is a major challenge in treating infectious diseases and cancer. Fluoroquinolones, a major class of antibiotics, function by inhibiting the bacterial enzymes DNA gyrase and topoisomerase IV, which are essential for DNA replication. nih.govyoutube.com Resistance to these drugs often arises from mutations in the genes encoding these target enzymes or through mechanisms that pump the drug out of the bacterial cell (efflux). nih.govnih.gov

One key strategy for overcoming resistance is the development of new fluoroquinolones that can evade these mechanisms. oup.com Future research in this area focuses on designing molecules that have a more balanced activity against both DNA gyrase and topoisomerase IV. oup.com Such a design would require mutations in both enzymes for resistance to occur, a less frequent event. youtube.com Another approach is to develop compounds that are not recognized by bacterial efflux pumps. youtube.com The this compound scaffold provides a versatile starting point for synthesizing novel derivatives aimed at circumventing known resistance pathways, potentially leading to a new generation of more durable antibiotics.

| Mechanism of Resistance | Strategy for Overcoming Resistance | Reference |

|---|---|---|

| Mutations in target enzymes (DNA gyrase or topoisomerase IV) | Design compounds with balanced, high affinity for both enzymes. | youtube.comoup.com |

| Increased drug efflux by bacterial pumps | Synthesize derivatives that are not substrates for common efflux pumps. | oup.comyoutube.com |

| Plasmid-mediated resistance (e.g., qnr genes) | Develop compounds that can overcome the protective effects of resistance proteins. | nih.gov |

Integration of Computational and Experimental Approaches in Future Research

The future exploration of this compound and its derivatives will increasingly rely on the powerful synergy between computational modeling and experimental validation. Theoretical studies, particularly those employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are instrumental in predicting the molecular structure, spectroscopic behavior, and electronic properties of fluorinated quinolines. tandfonline.combohrium.com These computational approaches allow for an in-depth analysis of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity and potential as a component in advanced materials. tandfonline.comtandfonline.com

For instance, studies on closely related compounds like 6-fluoro-4-hydroxy-2-methylquinoline have utilized DFT to optimize ground state structures and predict spectroscopic signatures. tandfonline.comtandfonline.com Such computational work provides a theoretical framework that can guide experimental investigations, saving time and resources. Experimental techniques like UV-Vis spectroscopy can then be used to validate the theoretical predictions. tandfonline.com This integrated approach is also vital for pharmacokinetic evaluations, where molecular docking simulations can predict the binding affinity of quinoline derivatives with biological targets like human serum albumin. tandfonline.comtandfonline.com

Future research will likely see a more profound integration of these methods. For this compound, this could involve:

Predictive Modeling for Novel Derivatives: Using computational tools to predict the properties of yet-to-be-synthesized derivatives, thereby prioritizing synthetic efforts towards compounds with desired characteristics.

Elucidation of Reaction Mechanisms: Employing DFT to model reaction pathways and transition states, offering insights into the synthesis and metabolic fate of the compound.

Rational Design of Functional Materials: Combining theoretical predictions with experimental synthesis to develop novel materials, such as those with specific nonlinear optical properties. tandfonline.com

This collaborative approach, where theory guides experimentation and experiments refine theoretical models, will accelerate the discovery and development of new applications for this compound.

Development of Isoform-Selective Pharmacological Probes

The quinoline scaffold is a well-established pharmacophore in drug discovery. The introduction of a fluorine atom, as in this compound, can significantly alter the compound's physicochemical properties, such as lipophilicity and metabolic stability, which can be leveraged to develop highly selective pharmacological probes. nih.gov These probes are essential tools for studying the function of specific enzyme isoforms, which is often challenging due to the high degree of similarity in their active sites. nih.gov

Achieving isoform selectivity is a critical goal in modern pharmacology, as it can lead to more targeted therapies with fewer side effects. nih.gov The development of such selective inhibitors often relies on subtle structural modifications that exploit minor differences between enzyme isoforms. nih.gov Fluorination can play a key role in this fine-tuning process by influencing the electronic distribution within the molecule and potentially introducing new, favorable interactions with the target protein. nih.gov For example, the increased positive electrostatic potential in certain regions of a heterocyclic structure due to the presence of electronegative atoms can lead to more selective binding. nih.gov

Future research directions for this compound in this area include:

Scaffold for Kinase Inhibitors: Utilizing this compound as a foundational structure for the synthesis of inhibitors targeting specific kinase isoforms, which are often implicated in cancer and other diseases.

Probes for Metalloenzymes: Exploring derivatives of this compound as scaffolds for inhibitors of metalloenzymes by incorporating metal-binding isosteres.

Structure-Based Design: Employing X-ray crystallography and molecular modeling to understand how derivatives of this compound interact with their biological targets, thereby guiding the rational design of more potent and selective probes.

By serving as a versatile chemical scaffold, this compound holds promise for the creation of sophisticated molecular tools that can help to unravel the complexities of biological systems and identify new therapeutic targets.

Exploration of Structure-Mutagenicity Relationships in Fluorinated Quinolines

Understanding the relationship between the chemical structure of quinoline derivatives and their mutagenic potential is of paramount importance for assessing their safety and guiding the design of non-genotoxic compounds. 4-Methylquinoline (B147181) itself has demonstrated extraordinarily potent mutagenicity in the Ames test. nih.gov The introduction of a fluorine atom can significantly modulate this activity, and the position of the fluorine substituent is a critical determinant of the compound's mutagenic profile.

Research has shown that fluorination can serve as an "anti-mutagenic structural modification". For instance, fluorine substitution at the 2-position of 4-methylquinoline renders the compound non-mutagenic. nii.ac.jp This is thought to be due to the inhibition of metabolic activation, specifically the formation of an enamine epoxide in the pyridine (B92270) moiety, which is believed to be the ultimate mutagenic species. nii.ac.jp

In the case of this compound, studies have directly compared its mutagenicity to that of the parent compound and other fluorinated isomers. One such study revealed that while 7-fluoro-4-methylquinoline (B114594) was as highly mutagenic as 4-methylquinoline, this compound was found to be less mutagenic. nii.ac.jp This highlights the subtle yet significant impact of the fluorine atom's position on the genotoxicity of the molecule.

| Compound | Relative Mutagenicity |

| 4-Methylquinoline | High |

| 2-Fluoro-4-methylquinoline | Non-mutagenic |

| This compound | Less mutagenic than 4-MeQ |

| 7-Fluoro-4-methylquinoline | High (similar to 4-MeQ) |

This table is based on findings from the Ames test and provides a qualitative comparison of the mutagenicity of different 4-methylquinoline derivatives. nii.ac.jp

Future research in this area will likely focus on:

Quantitative Structure-Activity Relationship (QSAR) Models: Developing computational models to predict the genotoxic potential of a wider range of fluorinated quinolines based on their structural and electronic properties. pku.edu.cn

Metabolic Profiling: Investigating the metabolic pathways of this compound in detail to understand how the fluorine atom influences its biotransformation and detoxification.

Mechanism of Reduced Mutagenicity: Elucidating the precise molecular mechanisms by which fluorine at the 6-position reduces the mutagenic potential compared to the parent compound.

A thorough understanding of these structure-mutagenicity relationships is essential for the safe development of any future applications of this compound and its derivatives.

Q & A

Q. What are the established synthetic routes for 6-Fluoro-4-methylquinoline, and how do reaction conditions influence yield?

Answer: Synthesis typically involves keto ester condensation (e.g., benzoyl chloride with intermediates) or reductive cyclization of precursors like 4a-d derivatives to form quinoline scaffolds . Fluorination can be introduced via electrophilic substitution or late-stage fluorinating agents. Key factors include:

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance fluorination efficiency.

- Temperature control : Cyclization steps often require reflux conditions (100–120°C) to avoid side products.

- Catalysts : Lewis acids like AlCl₃ improve regioselectivity in fluorination.

Yields range from 40–75%, depending on precursor purity and reaction optimization .

Q. How should researchers characterize this compound using spectroscopic and chromatographic methods?

Answer:

- NMR : ¹⁹F NMR (δ ~ -110 ppm) confirms fluorine incorporation, while ¹H NMR distinguishes methyl (δ 2.5–2.7 ppm) and quinoline protons (δ 7.8–8.5 ppm) .

- Mass spectrometry : ESI-MS ([M+H]⁺) validates molecular weight (e.g., 175.18 g/mol for C₁₀H₈FN).

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95% required for biological assays) .

Advanced Research Questions

Q. How can regioselective fluorination in quinoline derivatives be optimized to avoid competing substitution patterns?

Answer:

- Microwave-assisted synthesis : Accelerates reaction kinetics, reducing side products (e.g., 6- vs. 8-fluoro isomers) .

- Fluorinating agents : KF·2H₂O under anhydrous conditions minimizes hydrolysis.

- Protecting groups : Use of tert-butyloxycarbonyl (BOC) shields reactive sites during functionalization .

Validation via X-ray crystallography (e.g., CCDC deposition codes) ensures structural accuracy .

Q. How should contradictory biological activity data for this compound derivatives be resolved?

Answer:

- Comparative assays : Test analogs under identical conditions (e.g., MIC assays against Gram+/Gram– bacteria) .

- Structural analysis : Correlate activity with substituent position (e.g., 4-methyl vs. 2-methyl) using SAR studies .

- Meta-analysis : Cross-reference data from peer-reviewed journals (e.g., European Journal of Medicinal Chemistry) to identify consensus trends .

Q. What computational methods are effective for studying this compound’s reactivity and binding mechanisms?

Answer:

- DFT calculations : Predict electrophilic aromatic substitution sites (Fukui indices) and frontier molecular orbitals .

- Molecular docking : Simulate interactions with biological targets (e.g., topoisomerase II) using AutoDock Vina.

- MD simulations : Assess stability in aqueous/organic phases (NAMD/GROMACS) .

Q. How to design experiments evaluating this compound’s pharmacokinetic properties?

Answer:

Q. What advanced purification techniques address challenges in isolating this compound from complex matrices?

Answer:

Q. How can researchers validate hypotheses about this compound’s mechanism of action in antimicrobial studies?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten